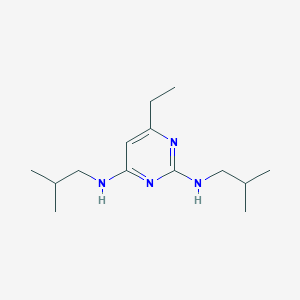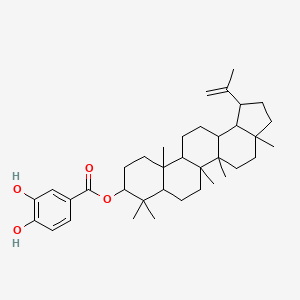
3,4-Dihydroxybenzoyllupeol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzoyllupeol typically involves the esterification of lupeol with 3,4-dihydroxybenzoic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzoyllupeol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihydroxybenzoyllupeol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzoyllupeol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: Another triterpenoid with similar biological activities.
Lupeol: The parent compound of 3,4-Dihydroxybenzoyllupeol with similar structural features.
Betulonic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C37H54O4 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C37H54O4/c1-22(2)24-13-16-34(5)19-20-36(7)25(31(24)34)10-12-29-35(6)17-15-30(33(3,4)28(35)14-18-37(29,36)8)41-32(40)23-9-11-26(38)27(39)21-23/h9,11,21,24-25,28-31,38-39H,1,10,12-20H2,2-8H3 |
InChI Key |
RLNHEXTWRDXJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC(=C(C=C6)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)

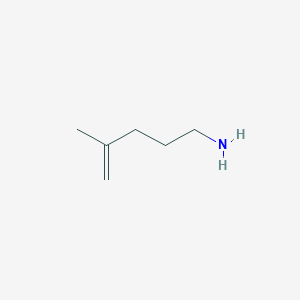

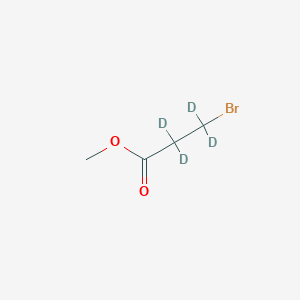
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)
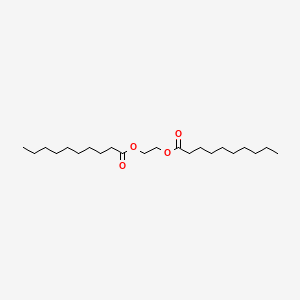

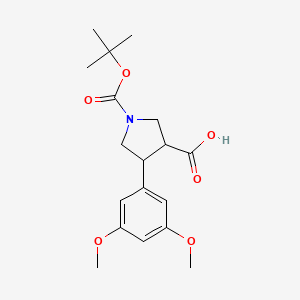
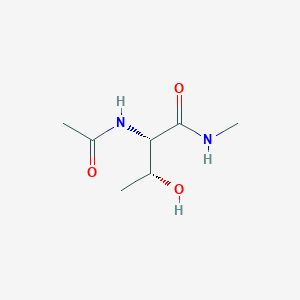
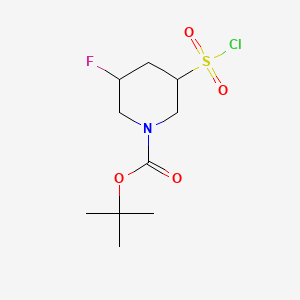
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
